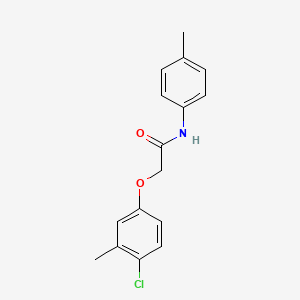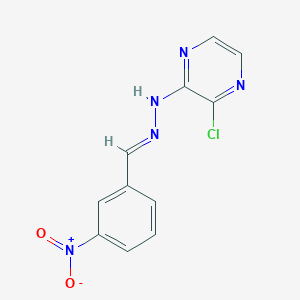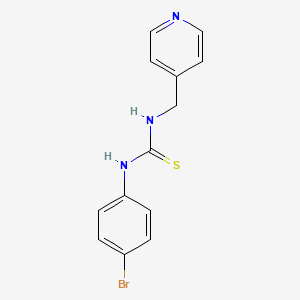
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as CPMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMC belongs to the class of coumarin derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, this compound has been shown to modulate the expression of various genes involved in cancer cell growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells and its low toxicity towards normal cells. However, this compound also has several limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
There are several future directions for the study of 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential therapeutic applications in vivo. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for its use in cancer therapy and inflammation-related disorders.
Méthodes De Synthèse
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of 4-chlorobenzaldehyde and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a base catalyst, such as piperidine. The Pechmann condensation reaction involves the reaction of 4-chlorophenol and ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by the reaction of the resulting product with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Applications De Recherche Scientifique
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(4-chlorophenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c1-21-14-4-2-3-10-9-13(17(20)23-15(10)14)16(19)22-12-7-5-11(18)6-8-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYMHDVVCZWLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)




![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
